molecular formula C19H21N3O2S B2390557 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203415-98-8

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2390557
CAS RN: 1203415-98-8
M. Wt: 355.46
InChI Key: ZRSAYJIUVVAXNZ-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characteristics

  • Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives

    The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea falls under the category of tetrahydroquinoline derivatives. These compounds are synthesized via reaction pathways involving cyclohexanone and various reagents such as DMF-DMA, carbon disulfide, and urea, among others. The structural reactivity of these compounds allows for the formation of diverse derivatives with potential antimicrobial activity (Elkholy & Morsy, 2006).

  • Formation of Chiral Tetrahydroisoquinolines

    The presence of cyclopropanecarbonyl groups in tetrahydroquinoline derivatives allows for the formation of chiral tetrahydroisoquinolines via enantioselective reactions. This is achieved through specific catalysis methods, leading to biologically significant compounds found in natural and synthetic substances (Xu, Zhang, & Jacobsen, 2014).

Biological Applications and Potential

  • Antiglioma Activity in Biaryl Derivatives

    Tetrahydroisoquinoline derivatives, including those with cyclopropanecarbonyl groups, have shown potential in selectively blocking the growth of glioma cells. This points to their potential clinical utility in treating human gliomas and other tumor cell lines, suggesting a promising direction for cancer research (Mohler et al., 2006).

  • Inhibition of Acetylcholinesterase Activity

    Flexible compounds related to this compound have been synthesized to target acetylcholinesterase, an enzyme linked to neurodegenerative diseases. These compounds are designed to interact efficiently with enzyme binding sites, offering insights into potential treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

  • Antimalarial and Anticancer Properties

    Tetrahydroquinoline derivatives, including those with cyclopropanecarbonyl groups, have been studied for their antimalarial activities against resistant Plasmodium falciparum strains. They also show potential as anti-cancer molecules, particularly against leukemia cells, indicating their diverse therapeutic applications (Opsenica et al., 2015).

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-18(13-5-6-13)22-9-1-3-14-11-15(7-8-17(14)22)21-19(24)20-12-16-4-2-10-25-16/h2,4,7-8,10-11,13H,1,3,5-6,9,12H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSAYJIUVVAXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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